molecular formula C18H27Cl3N2O B15078014 N-(1-Anilino-2,2,2-trichloroethyl)decanamide CAS No. 302954-41-2

N-(1-Anilino-2,2,2-trichloroethyl)decanamide

Cat. No.: B15078014
CAS No.: 302954-41-2
M. Wt: 393.8 g/mol
InChI Key: AKUFSAACBJSLTM-UHFFFAOYSA-N
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Description

N-(1-Anilino-2,2,2-trichloroethyl)decanamide: is a synthetic organic compound with the molecular formula C18H27Cl3N2O and a molecular weight of 393.788 g/mol . This compound is characterized by the presence of an anilino group, a trichloroethyl group, and a decanamide chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Anilino-2,2,2-trichloroethyl)decanamide typically involves the reaction of 1-anilino-2,2,2-trichloroethane with decanoyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

1-Anilino-2,2,2-trichloroethane+Decanoyl chlorideThis compound+HCl\text{1-Anilino-2,2,2-trichloroethane} + \text{Decanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 1-Anilino-2,2,2-trichloroethane+Decanoyl chloride→this compound+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis can be scaled up by maintaining stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Anilino-2,2,2-trichloroethyl)decanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and carboxylic acids.

    Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form or even to an ethyl group.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles: Sodium azide (NaN3), thiols (RSH)

Major Products

    Oxidation: Formation of carboxylic acids and amides

    Reduction: Formation of less chlorinated or ethyl-substituted derivatives

    Substitution: Formation of azido, thiol, or other substituted derivatives

Scientific Research Applications

N-(1-Anilino-2,2,2-trichloroethyl)decanamide is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigating its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: Exploring its potential therapeutic applications, such as in drug development.

    Industry: Limited use in specialized industrial applications, primarily in research and development settings.

Mechanism of Action

The mechanism of action of N-(1-Anilino-2,2,2-trichloroethyl)decanamide involves its interaction with molecular targets such as enzymes and receptors. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The anilino group may interact with aromatic residues in proteins, affecting their activity. The decanamide chain can influence the compound’s lipophilicity and membrane permeability, impacting its distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Anilino-2,2,2-trichloroethyl)-2-phenylacetamide
  • N-(1-Anilino-2,2,2-trichloroethyl)-3-iodobenzamide
  • N-(1-Anilino-2,2,2-trichloroethyl)-3,4-dimethoxybenzamide

Uniqueness

N-(1-Anilino-2,2,2-trichloroethyl)decanamide is unique due to its long decanamide chain, which imparts distinct physicochemical properties such as increased lipophilicity and potential for membrane interaction. This differentiates it from other similar compounds with shorter or different substituent chains, affecting its reactivity and biological activity.

Properties

CAS No.

302954-41-2

Molecular Formula

C18H27Cl3N2O

Molecular Weight

393.8 g/mol

IUPAC Name

N-(1-anilino-2,2,2-trichloroethyl)decanamide

InChI

InChI=1S/C18H27Cl3N2O/c1-2-3-4-5-6-7-11-14-16(24)23-17(18(19,20)21)22-15-12-9-8-10-13-15/h8-10,12-13,17,22H,2-7,11,14H2,1H3,(H,23,24)

InChI Key

AKUFSAACBJSLTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=CC=C1

Origin of Product

United States

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